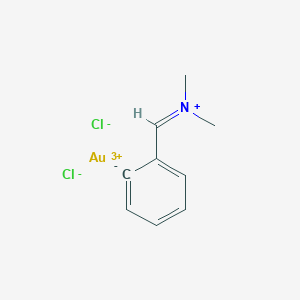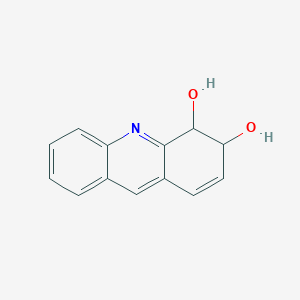![molecular formula C21H19O6P B14351023 4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid CAS No. 96027-28-0](/img/structure/B14351023.png)
4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid is an organic compound that features a benzoic acid moiety linked to a phosphoryl group substituted with two 4-methylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid typically involves the following steps:
Preparation of 4-methylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of bis(4-methylphenoxy)phosphoryl chloride: This intermediate is prepared by reacting 4-methylphenol with phosphorus oxychloride (POCl3) under controlled conditions.
Coupling with benzoic acid: The final step involves the reaction of bis(4-methylphenoxy)phosphoryl chloride with benzoic acid in the presence of a base like pyridine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation reactions to form benzoate derivatives.
Reduction: The phosphoryl group can be reduced under specific conditions to form phosphine derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoate derivatives.
Reduction: Phosphine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
4-(4-Methylphenoxy)benzoic acid: Similar structure but lacks the phosphoryl group.
Bis(4-methylphenoxy)phosphoryl chloride: Intermediate in the synthesis of the target compound.
4-{[Bis(2-methylphenoxy)phosphoryl]oxy}benzoic acid: Similar structure with different substitution on the aromatic rings.
Uniqueness: 4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid is unique due to the presence of both the benzoic acid and bis(4-methylphenoxy)phosphoryl moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
96027-28-0 |
|---|---|
Molecular Formula |
C21H19O6P |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
4-bis(4-methylphenoxy)phosphoryloxybenzoic acid |
InChI |
InChI=1S/C21H19O6P/c1-15-3-9-18(10-4-15)25-28(24,26-19-11-5-16(2)6-12-19)27-20-13-7-17(8-14-20)21(22)23/h3-14H,1-2H3,(H,22,23) |
InChI Key |
FVVHFIIDUYKOFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
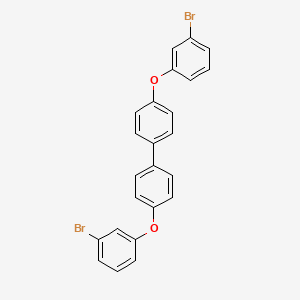
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
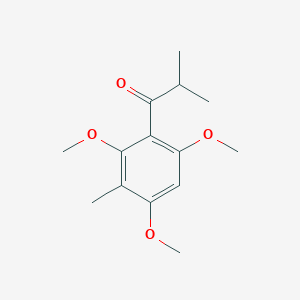

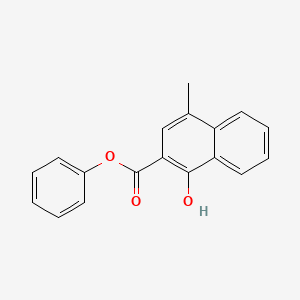
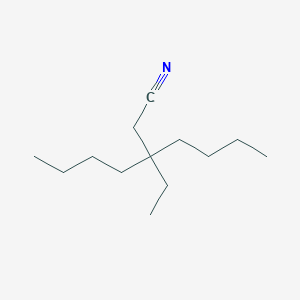
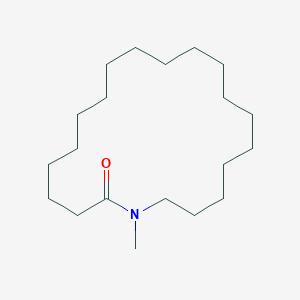
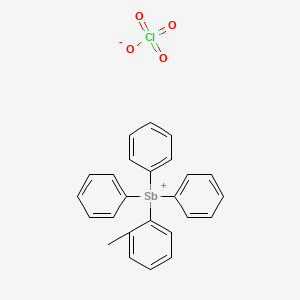
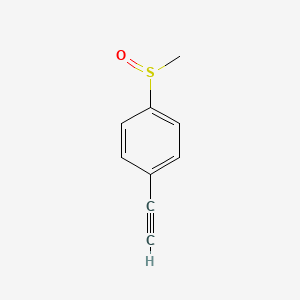
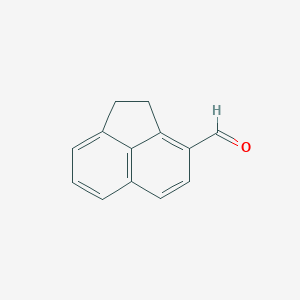
![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
